molecular formula C9H10O3 B13629684 3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one

3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B13629684
M. Wt: 166.17 g/mol
InChI Key: SRPPAHLMHCYPPS-FNORWQNLSA-N
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Description

3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an ethoxy group attached to the propenone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one typically involves the reaction of 2-acetylfuran with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include epoxides, carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tyrosinase, which is involved in melanin synthesis, thereby exhibiting depigmentation effects. The compound can also induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)prop-2-en-1-one: Lacks the ethoxy group but shares the furan and propenone structure.

    3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one: Contains a thiophene ring instead of a furan ring.

    3-Ethoxy-1-(phenyl)prop-2-en-1-one: Has a phenyl ring in place of the furan ring.

Uniqueness

3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one is unique due to the presence of both the ethoxy group and the furan ring, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

(E)-3-ethoxy-1-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C9H10O3/c1-2-11-7-5-8(10)9-4-3-6-12-9/h3-7H,2H2,1H3/b7-5+

InChI Key

SRPPAHLMHCYPPS-FNORWQNLSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC=CO1

Canonical SMILES

CCOC=CC(=O)C1=CC=CO1

Origin of Product

United States

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